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3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S6623953
CAS No.
260431-71-8
M.F
C8H7IN2
M. Wt
258.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

CAS Number

260431-71-8

Product Name

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

3-iodo-1-methylpyrrolo[2,3-b]pyridine

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

InChI

InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3

InChI Key

AWSQFYGAAAQKFU-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1N=CC=C2)I

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)I
  • Organic electronics: Nitrogen-containing heterocycles have been studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. PubChem, National Institutes of Health:
  • Medicinal chemistry: Heterocyclic compounds are a privileged structural class in medicinal chemistry due to their prevalence in many bioactive molecules. These molecules are being investigated for their potential applications in developing new drugs. ScienceDirect, Heterocyclic Chemistry in Drug Discovery:

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine structure, which incorporates an iodine atom at the 3-position and a methyl group at the 1-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily stems from the presence of the iodine atom, which can undergo nucleophilic substitution reactions. It can also participate in electrophilic aromatic substitutions due to the electron-rich nature of the pyrrole nitrogen. For instance, reactions involving this compound may include:

  • Nucleophilic substitution: The iodine atom can be replaced by various nucleophiles, leading to substituted derivatives.
  • Electrophilic aromatic substitution: The methyl group and the nitrogen atom can influence the reactivity of the aromatic system, allowing for further functionalization.

Research indicates that 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits cytotoxic effects against certain cancer cell lines, such as human ovarian carcinoma cells. Its biological activity is attributed to its ability to interfere with cellular processes, potentially through mechanisms involving apoptosis or cell cycle arrest. Studies have shown that derivatives of this compound can act as inhibitors in various enzymatic pathways, highlighting its potential as a lead compound in drug development .

The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions: Utilizing precursors that undergo cyclization to form the pyrrolo structure.
  • Iodination: Introducing the iodine atom through electrophilic iodination techniques.
  • Methylation: Employing methylating agents to introduce the methyl group at the desired position.

Specific synthetic routes may vary based on starting materials and desired functional groups.

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new anticancer agents and enzyme inhibitors.
  • Chemical Biology: In studies aimed at understanding cellular mechanisms and pathways.
  • Pharmaceutical Development: As a lead compound for synthesizing derivatives with improved efficacy and selectivity.

Interaction studies involving 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how this compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate its biological effects on cell viability and proliferation.

Such studies help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. These include:

Compound NameStructure TypeNotable Features
1-Methyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineLacks iodine; may have different bioactivity
5-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineIodine at a different position; potential for varied interactions
4-Nitro-1-methyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineContains a nitro group; may influence solubility and reactivity

The uniqueness of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups and structural features that may enhance its biological activity compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

257.96540 g/mol

Monoisotopic Mass

257.96540 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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